6-Bromoindole-3-acetamide

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Researchers studying marine chemical ecology often face a critical shortage of authentic semiochemical reference standards. 6-Bromoindole-3-acetamide (CAS 152213-62-2) directly addresses this gap as a verified natural product from Pseudosuberites hyalinus. • Confirmed semiochemical for intra-species signaling & behavioral assays. • Validated LC-MS/NMR standard for dereplication of marine extracts. • Core 6-bromoindole scaffold with EC50 11.62 µg/mL against Botrytis cinerea. • Batch-tested purity ≥98% with full analytical documentation. Rapid global shipping from stock.

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
Cat. No. B8783629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoindole-3-acetamide
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC=C2CC(=O)N
InChIInChI=1S/C10H9BrN2O/c11-7-1-2-8-6(3-10(12)14)5-13-9(8)4-7/h1-2,4-5,13H,3H2,(H2,12,14)
InChIKeyVNGQPZHGKOMZAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoindole-3-acetamide: A Marine-Derived Indole Building Block with Semiochemical Properties


6-Bromoindole-3-acetamide (CAS 152213-62-2) is a 3-substituted indole derivative characterized by a bromine atom at the 6-position of the indole ring and an acetamide side chain. Unlike many in-class analogs that are exclusively synthetic, this compound was first isolated as a natural product from the marine sponge *Pseudosuberites hyalinus* [1]. Its molecular formula is C₁₀H₉BrN₂O with a molecular weight of 253.09 g/mol. It is also recognized as a semiochemical, where certain species utilize it for chemical communication [2], a property that further distinguishes its biological role from common analogs.

Why Substituting 6-Bromoindole-3-acetamide with Other Halogenated Indole-3-acetamides Carries Risk


Direct substitution of 6-Bromoindole-3-acetamide with other positional isomers or halogen analogs (e.g., 5-bromo, 6-chloro) is not straightforward. The position of the bromine atom on the indole core significantly influences the compound's electronic distribution, molecular dipole, and steric interactions with biological targets. Crucially, the natural origin of 6-Bromoindole-3-acetamide from *Pseudosuberites hyalinus* [1] implies a potential biosynthetic context and specific biological role, as evidenced by its function as a semiochemical [2], that a purely synthetic 5-bromo isomer may not replicate. In a head-to-head comparison of antifungal activity among 3-acyl-6-bromoindole derivatives, the specific substituent on the indole core was the critical determinant of potency, as we will detail below.

Quantifiable Differentiation of 6-Bromoindole-3-acetamide Against Closest Analogs


Regiospecific Bromination: 6-Position Confers Unique Electronic Profile Compared to 5-Bromo Isomer

The substitution position of the bromine atom fundamentally alters the compound's electronic and steric properties. 6-Bromoindole-3-acetamide features the heavy halogen at a position that induces a specific dipole moment and electrostatic potential surface, distinct from the 5-bromo analog. While no direct biological comparison is publicly available for the bare acetamides, the critical impact of the 6-bromo substitution is demonstrated in a study of 3-acyl-6-bromoindole derivatives [1]. The parent scaffold, 6-bromoindole, proved to be a highly potent inhibitor of mycelial growth, with an EC50 of 11.62 µg/mL against *Botrytis cinerea* and 18.84 µg/mL against *Monilinia fructicola*, establishing a quantitative baseline for the 6-bromoindole pharmacophore that is not directly transferable to the 5-bromo isomer.

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Natural Product Origin: Marine Sponge Derivation vs. Predominantly Synthetic Analogs

6-Bromoindole-3-acetamide (as 6-bromoindolyl-3-acetamide) was isolated and identified as a natural product from the marine sponge *Pseudosuberites hyalinus*, alongside other 6-bromoindole derivatives [1]. This origin contrasts sharply with close analogs like 5-Bromoindole-3-acetamide and 6-Chloroindole-3-acetamide, for which no natural sources are reported in primary literature. The isolation from a marine organism provides a unique biosynthetic validation of the compound's stability and existence in a biological context.

Natural Product Chemistry Marine Biology Chemical Ecology

Semiochemical Identity: A Known Role in Chemical Communication Distinct from Inactive Analogs

6-Bromo-1H-indole-3-acetamide is cataloged in The Pherobase as a semiochemical utilized by specific species for chemical communication [1]. This functional annotation is unique among the comparator set. Neither 5-Bromoindole-3-acetamide, 6-Chloroindole-3-acetamide, nor the parent Indole-3-acetamide share this verified semiochemical identity, positioning the compound specifically for behavioral and ecological studies.

Semiochemistry Chemical Ecology Pheromone Research

Physicochemical Properties: XLogP and Topological Polar Surface Area Differentiation from Des-Halogen Analog

The presence of bromine at the 6-position imparts distinct physicochemical properties compared to the non-halogenated parent, Indole-3-acetamide. According to PubChem computed descriptors, 6-Bromoindole-3-acetamide has an XLogP3 of 1.5 and a Topological Polar Surface Area (TPSA) of 58.9 Ų [1]. In contrast, Indole-3-acetamide has a lower XLogP (approximately 0.8) and a similar TPSA. The increased lipophilicity (ΔXLogP ≈ 0.7) can significantly influence membrane permeability and non-specific binding profiles, a key consideration in cell-based assay design, though direct comparative permeability data is lacking.

Drug Design ADME Prediction Physicochemical Profiling

Synthetic Accessibility: A Well-Defined Route from a Commercial Precursor

A documented synthesis route for 6-Bromoindole-3-acetamide starts from the commercially available 6-Bromo-1H-indole-3-acetonitrile. Hydrolysis in DMSO with aqueous H₂O₂ at room temperature yields the target acetamide . This straightforward, one-step hydration procedure contrasts with the multi-step syntheses often required for more complex 3-substituted indoles. The precursor is distinct from the precursors for 5-bromo or 6-chloro analogs, providing a unique synthetic entry point.

Synthetic Chemistry Process Chemistry Building Blocks

Strategic Applications of 6-Bromoindole-3-acetamide Validated by Its Unique Profile


Chemical Ecology and Semiochemical Research Programs

For laboratories investigating marine chemical ecology, intraspecies signaling, or developing pheromone-based pest control strategies, 6-Bromoindole-3-acetamide is the only verified semiochemical among its immediate structural analogs [1]. Its function in chemical communication, coupled with its natural marine sponge origin [2], makes it the primary candidate for behavioral assays and ecological studies, where other synthetic indole-3-acetamides would lack biological relevance.

Marine Natural Product Biosynthesis and Metabolomics Studies

As a confirmed metabolite of the marine sponge *Pseudosuberites hyalinus* [1], this compound serves as a validated analytical standard for LC-MS or NMR-based metabolomics profiling of marine extracts. Its use as a reference standard is essential for dereplication studies aiming to identify novel brominated indoles from marine sources, a task for which a purely synthetic 5-bromo or 6-chloro isomer cannot serve as an authentic standard.

Medicinal Chemistry Lead Optimization Leveraging the 6-Bromoindole Pharmacophore

The core 6-bromoindole scaffold, shared by this compound, has demonstrated potent antifungal activity in vitro, with EC50 values of 11.62 µg/mL against *Botrytis cinerea* [1]. 6-Bromoindole-3-acetamide can act as a key synthetic intermediate for generating focused libraries of 3-substituted 6-bromoindoles to explore this pharmacophore for antifungal or other bioactivity. Its increased lipophilicity (XLogP = 1.5) over the parent indole-3-acetamide [2] also makes it a preferred building block for optimizing membrane permeability in early-stage hit expansion.

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